

Check Availability & Pricing

Technical Support Center: Production of Terbium-161 from Gadolinium-160

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gadolinium-160	
Cat. No.:	B083645	Get Quote

Welcome to the technical support center for the production of Terbium-161 (Tb-161). This resource is designed for researchers, scientists, and drug development professionals to address common issues and improve experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary production route for Terbium-161?

A1: The most common and preferred method for producing no-carrier-added (n.c.a.) Terbium-161 is through the neutron irradiation of highly enriched **Gadolinium-160** (Gd-160) targets in a nuclear reactor.[1][2] The process follows the nuclear reaction: 160 Gd(n,y) 161 Gd, which then rapidly decays via beta emission (β^-) to 161 Tb (Half-life of 161 Gd is 3.66 minutes).[1][3] This indirect production method is advantageous because it yields a different element (Terbium) from the target material (Gadolinium), enabling efficient chemical separation.[4][5]

Q2: Why is using enriched ¹⁶⁰Gd target material important?

A2: Using highly enriched 160 Gd (typically \geq 97.5%) is crucial for maximizing the production yield of 161 Tb and achieving high specific activity.[3] Natural gadolinium contains other isotopes that, upon neutron irradiation, can produce undesirable byproducts, including long-lived radioisotopes like 160 Tb, which can contaminate the final product.[6] The thermal neutron capture cross-section of 160 Gd is relatively modest (1.5 barn), making enrichment necessary to ensure neutrons are primarily captured by the desired isotope.[3][6][7]

Q3: What are the main challenges in producing high-purity 161Tb?

A3: The primary challenges include:

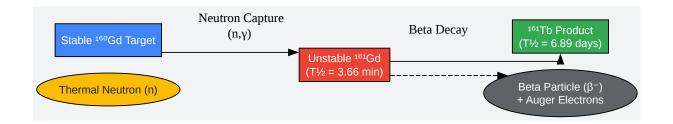
- Chemical Separation: Terbium and Gadolinium are adjacent lanthanides with very similar chemical properties, making their separation difficult.[8]
- Achieving High Specific Activity: Incomplete separation from the bulk Gd-160 target material
 or the presence of stable terbium or dysprosium isotopes can lower the specific activity of
 the final product.[8][9]
- Metallic Impurities: Contamination with other metal ions (e.g., Fe, Zn, Cu) during processing can interfere with subsequent radiolabeling procedures.[1][10]
- Radionuclidic Purity: Minimizing the formation of other radioisotopes requires careful control
 of target purity and irradiation conditions.[11]

Q4: Can 161Tb be produced using a cyclotron?

A4: Yes, 161 Tb can be produced in a cyclotron via deuteron-induced reactions on 160 Gd, such as 160 Gd(d,n) 161 Tb.[3][12] However, this method is generally not preferred as it cannot compete with the reactor-based method in terms of production yield and radionuclidic purity. A significant and unavoidable contaminant, 160 Tb ($T_1/_2 = 72.3$ days), is co-produced.[3]

Troubleshooting Guides Issue 1: Low Yield of ¹⁶¹Tb After Irradiation

Q: We are observing a lower-than-expected activity of ¹⁶¹Tb after irradiating our ¹⁶⁰Gd target. What are the potential causes and solutions?


A: Low yield can stem from several factors related to the irradiation parameters.

Potential Cause	Troubleshooting Step	
Incorrect Neutron Flux Calculation	Verify the thermal neutron flux at the specific irradiation position within the reactor. The yield is directly proportional to the flux. For example, a low-flux reactor ($1.356 \times 10^{12} \text{ n} \cdot \text{cm}^{-2} \cdot \text{s}^{-1}$) will produce significantly less 161 Tb per hour than a high-flux reactor ($\sim 10^{14} \text{ n} \cdot \text{cm}^{-2} \cdot \text{s}^{-1}$).[13][14]	
Inaccurate Neutron Capture Cross-Section Data	The ¹⁶⁰ Gd(n,y) reaction cross-section is approximately 1.5 barn, which is lower than that for other common radioisotope production routes like ¹⁷⁶ Yb for ¹⁷⁷ Lu production (2.8 barn). [3][7] Ensure your yield calculations use the correct, energy-dependent cross-section values.	
Insufficient Irradiation Time	To achieve comparable activity to other radioisotopes, longer irradiation times may be necessary to compensate for the lower cross-section.[7] However, irradiation times in some research reactors may be limited.[15]	
Target Material Issues	Ensure the ¹⁶⁰ Gd target material is of high chemical purity and isotopic enrichment. Impurities can absorb neutrons, reducing the effective flux reaching the ¹⁶⁰ Gd nuclei.	

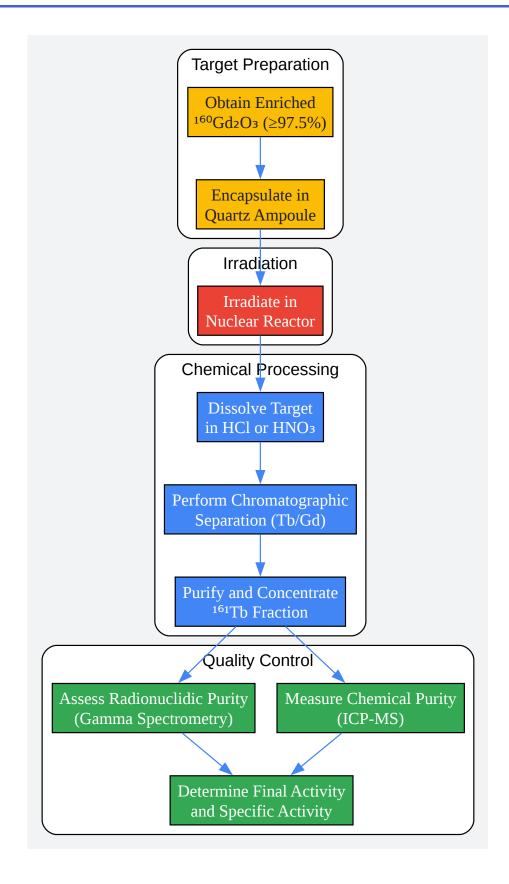
Diagram: Nuclear Reaction Pathway

Click to download full resolution via product page

Caption: Production of ¹⁶¹Tb from ¹⁶⁰Gd via neutron capture and subsequent beta decay.

Issue 2: Poor Separation of ¹⁶¹Tb from Bulk Gadolinium Target

Q: Our final ¹⁶¹Tb product shows significant Gd contamination, leading to low specific activity. How can we improve the separation efficiency?


A: The separation of adjacent lanthanides is challenging. The choice of separation chemistry and careful optimization of parameters are critical.

Potential Cause	Troubleshooting Step	
Suboptimal Chromatography Resin	For cation exchange chromatography, resins like Dowex 50Wx8 or AG 50W-X8 are commonly used.[13][16] For extraction chromatography, LN-type resins (containing HDEHP or similar extractants) are effective.[6] [15][17] Ensure the resin choice is appropriate for your scale.	
Incorrect Eluent Composition or pH	For Cation Exchange: The concentration and pH of the eluent, typically α -hydroxyisobutyric acid (α -HIBA), must be precisely controlled. For AG 50W-X8 resin, an eluent of 70 mM α -HIBA at pH 4.75 has been used successfully.[13] Small deviations can lead to poor separation.	
Incorrect Eluent for Extraction Chromatography	For Extraction Chromatography: Nitric acid (HNO ₃) is a common mobile phase. Gd is typically eluted first with a lower concentration (e.g., 0.2 M - 0.8 M HNO ₃), followed by the elution of Tb with a higher concentration (e.g., 1 M - 3 M HNO ₃).[3][17] Optimize these concentrations for your specific column and Gd mass.	
Column Overloading	Exceeding the capacity of the chromatography column will result in breakthrough and contamination. Ensure the mass of the Gd target does not exceed the column's binding capacity. For larger Gd masses, scale up the column size (resin mass) accordingly.[17]	
Flow Rate is Too High	A slow, controlled flow rate (e.g., 1 mL/min) allows for proper equilibration between the stationary and mobile phases, improving separation resolution.[15][17]	

Diagram: General Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for ¹⁶¹Tb production from target preparation to quality control.

Detailed Experimental Protocols Protocol 1: Separation of ¹⁶¹Tb from ¹⁶⁰Gd using LN2 Extraction Chromatography

This protocol is adapted from methods developed for separating terbium from gram-scale gadolinium targets.[15][17]

- 1. Materials and Reagents:
- Irradiated ¹60Gd₂O₃ target, dissolved in 0.1 M HNO₃.
- LN2 Resin (20-50 μm bead size).
- · Chromatography column.
- Peristaltic pump.
- Reagents: 1 M HNO₃, 0.2 M HNO₃, 0.1 M HNO₃.
- · Fraction collector.
- 2. Column Preparation:
- Dry-pack the required amount of LN2 resin into the column (e.g., 2.7 g of resin for an 87 mg
 Gd target).[17]
- Pre-condition the column by washing with 3 mL of 1 M HNO₃.
- Equilibrate the column by washing with ~14 mL (or several column volumes) of 0.1 M HNO₃ at a flow rate of 1 mL/min.
- 3. Sample Loading:
- Dissolve the irradiated Gd target in a minimal volume of 0.1 M HNO₃ (e.g., 5.6 mL).
- Load the dissolved target solution onto the column at 1 mL/min.
- 4. Gadolinium Elution (Wash Step):

- Wash the column with 0.2 M HNO₃ to elute the bulk of the Gd target material.
- Collect fractions and monitor for Gd content. This step is crucial and may require 14-17 column volumes to ensure complete removal of Gd.[17]
- 5. Terbium-161 Elution:
- Elute the purified ¹⁶¹Tb from the column using 1 M HNO₃.
- Collect the ¹⁶¹Tb in small fractions (e.g., 0.5 mL) to isolate the peak activity.[15]
- 6. Post-Processing and Analysis:
- The recovered Gd fractions can be dried and converted back to Gd₂O₃ for recycling.[15]
- Analyze the final ¹⁶¹Tb product for radionuclidic purity using gamma spectrometry and for stable metal impurities (especially Gd) using ICP-MS.[16][18]

Quantitative Data Summary

Table 1: Nuclear Reaction and Production Parameters

Parameter	Value	Reference(s)
Production Reaction	$^{160}\text{Gd}(n,y)^{161}\text{Gd} \rightarrow ^{161}\text{Tb}$	[3][18]
160 Gd Thermal Neutron Cross-Section (σ)	~1.5 barn	[3][7]
¹⁶¹ Gd Half-Life (T ₁ / ₂)	3.66 minutes	[1][3]
¹⁶¹ Tb Half-Life (T ₁ / ₂)	6.89 - 6.95 days	[3][13][19]
Recommended ¹⁶⁰ Gd Enrichment	≥ 97.5%	[3]
Example Neutron Flux (Low Power Reactor)	1.356 x 10 ¹² n·cm ⁻² ·s ⁻¹	[13]
Example Neutron Flux (High Power Reactor)	~10 ¹⁴ n·cm ⁻² ·s ⁻¹	[14]
Example Physical Yield (Low Power Reactor)	$1.5 \pm 0.3~\mu Ci$ of ^{161}Tb per mg of ^{160}Gd per hour	[13]

Table 2: Example Separation Parameters for LN2 Resin Chromatography[17]

Gd Mass (mg)	Resin Mass (g)	Tb Recovery	Gd/Tb Separation Factor (SF)
19.5	0.3	67%	1600
87	2.7	98%	3800

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

- 1. Potentials and practical challenges of terbium-161 labeled radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Advance Cancer Therapy, University Starts Producing Terbium-161 | NIDC: National Isotope Development Center [isotopes.gov]
- 5. To Advance Cancer Therapy, University Starts Producing Terbium-161 | Department of Energy [energy.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of terbium as a first step towards high purity terbium-161 for medical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Separation of terbium as a first step towards high purity terbium-161 for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The production and separation of 161Tb with high specific activity at the University of Utah PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of 161Tb radioisotope from irradiated 160Gd enriched of gadolinium oxide target using extraction chromatography method [inis.iaea.org]
- 15. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 16. Separation of terbium-161 from... RIV TA ČR Starfos [old.starfos.tacr.cz]
- 17. Efficient separation method for terbium and gadolinium using LN2 resin American Chemical Society [acs.digitellinc.com]
- 18. Separation of terbium-161 from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 19. 161Tb [prismap.eu]
- To cite this document: BenchChem. [Technical Support Center: Production of Terbium-161 from Gadolinium-160]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b083645#improving-the-yield-of-terbium-161-from-gadolinium-160]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com